![molecular formula C19H12N6O3 B4967576 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide](/img/structure/B4967576.png)
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide
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Overview
Description
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide, also known as DTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTQ is a heterocyclic compound that consists of a furyl ring, a triazole ring, and a quinoxaline ring. This chemical compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied.
Mechanism of Action
The mechanism of action of 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases and induce cell cycle arrest. It has also been shown to inhibit the activity of phosphoinositide 3-kinase, which is involved in cell survival signaling pathways.
Biochemical and Physiological Effects:
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects and improve cognitive function. 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have antimicrobial properties and inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has advantages and limitations for lab experiments. Its advantages include its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. Its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide. One direction is to investigate its potential applications in combination with other drugs in cancer treatment. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide can be synthesized using various methods, including the reaction of 2-furylcarboxaldehyde and 3-amino-1,2,4-triazole in the presence of a catalyst, followed by the reaction of the resulting compound with 6-bromoquinoxalinecarboxylic acid. Another method involves the reaction of 2,3-dichloroquinoxaline with 3-amino-1,2,4-triazole in the presence of potassium carbonate, followed by the reaction with 2-furylcarboxaldehyde.
Scientific Research Applications
2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, 2,3-di-2-furyl-N-1H-1,2,4-triazol-5-yl-6-quinoxalinecarboxamide has been shown to have antimicrobial properties.
properties
IUPAC Name |
2,3-bis(furan-2-yl)-N-(1H-1,2,4-triazol-5-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O3/c26-18(24-19-20-10-21-25-19)11-5-6-12-13(9-11)23-17(15-4-2-8-28-15)16(22-12)14-3-1-7-27-14/h1-10H,(H2,20,21,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKVOUCHUZVUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=NN4)N=C2C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7075929 |
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